molecular weight and chemical formula of ((2,6-Dichlorophenyl)sulfonyl)proline
molecular weight and chemical formula of ((2,6-Dichlorophenyl)sulfonyl)proline
An In-Depth Technical Guide to ((2,6-Dichlorophenyl)sulfonyl)proline: A Scaffold for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the rational design of molecules with precise three-dimensional structures is paramount to achieving therapeutic efficacy and selectivity. ((2,6-Dichlorophenyl)sulfonyl)proline emerges as a compound of significant interest, not as an end-drug itself, but as a sophisticated molecular scaffold. It synergistically combines the unique properties of three critical chemical moieties: the conformationally rigid L-proline backbone, the metabolically stable and interactive sulfonamide linker, and the sterically demanding 2,6-dichlorophenyl group. This guide offers a senior application scientist's perspective on the synthesis, chemical properties, and strategic applications of this compound, providing researchers and drug development professionals with a comprehensive understanding of its value as a building block in the creation of novel therapeutics.
Core Chemical Properties
((2,6-Dichlorophenyl)sulfonyl)proline, also systematically named (2S)-1-[(2,6-dichlorophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, is a synthetic derivative of the naturally occurring amino acid L-proline.[1] Its core characteristics are summarized below. The molecular formula is C11H11Cl2NO4S, and the molecular weight is 324.19 g/mol . These values are derived from the constituent atoms: the proline framework (C5H8NO2), the 2,6-dichlorophenyl group (C6H3Cl2), and the sulfonyl linker (SO2), which covalently links the two.
| Property | Value |
| Chemical Formula | C₁₁H₁₁Cl₂NO₄S |
| Molecular Weight | 324.19 g/mol |
| IUPAC Name | (2S)-1-[(2,6-dichlorophenyl)sulfonyl]pyrrolidine-2-carboxylic acid |
| Physical State | Solid at room temperature (predicted) |
| Solubility | Soluble in polar organic solvents (predicted) |
Synthesis and Mechanistic Rationale
The synthesis of proline-derived sulfonamides is a well-established process in organic chemistry, typically achieved through the nucleophilic substitution reaction between a sulfonyl chloride and proline.[2][3] The procedure outlined below is a standard, robust method for preparing the title compound.
Experimental Protocol: Synthesis of ((2,6-Dichlorophenyl)sulfonyl)proline
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Dissolution of Proline: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1.15 g, 10 mmol) in 50 mL of a 1:1 mixture of water and a suitable organic solvent like dioxane. Add sodium carbonate (2.12 g, 20 mmol) to the solution.
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Expert Rationale: Proline is dissolved in a biphasic system to accommodate both the water-soluble proline salt and the organic-soluble sulfonyl chloride. Sodium carbonate serves a dual purpose: it acts as a base to deprotonate the secondary amine of proline, making it a more potent nucleophile, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
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Reaction Initiation: Cool the flask to 0-5°C in an ice bath. While stirring vigorously, add a solution of 2,6-dichlorophenylsulfonyl chloride (2.46 g, 10 mmol) in 20 mL of dioxane dropwise over 30 minutes.
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Expert Rationale: The reaction is highly exothermic. Cooling the mixture and adding the sulfonyl chloride slowly are critical steps to control the reaction rate, prevent side reactions, and ensure safety. Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.
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Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 12-18 hours to ensure the reaction goes to completion.
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Work-up and Isolation: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 20 mL of dilute HCl to remove any unreacted base, followed by a wash with brine.
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Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using 2M HCl. A white precipitate of the product should form.
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Expert Rationale: Acidification is the key to isolating the product. By lowering the pH well below the pKa of the carboxylic acid (~1.94 for proline's acid group), the carboxylate anion is protonated (-COO⁻ → -COOH).[4] This neutralizes the molecule's charge, significantly reducing its water solubility and causing it to precipitate out of the aqueous solution.
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Final Purification: Collect the solid product by suction filtration, wash with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final, high-purity compound.
The Strategic Role of Structural Moieties in Drug Design
The utility of ((2,6-Dichlorophenyl)sulfonyl)proline lies in the predictable contributions of its constituent parts. Understanding these contributions is key to leveraging this scaffold effectively in a drug discovery program.
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The Proline Scaffold: Proline is unique among proteinogenic amino acids because its secondary amine is part of a rigid pyrrolidine ring.[1][5] When incorporated into a larger molecule, this ring restricts the conformational freedom of the backbone, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to higher binding affinity and selectivity. Furthermore, as a chiral building block, it provides a fixed stereocenter, which is essential for stereospecific interactions with chiral biological macromolecules.[6]
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The Sulfonamide Linker: The sulfonamide group is a cornerstone of medicinal chemistry.[7] It is exceptionally stable to metabolic degradation, unlike more labile ester or amide bonds, thus enhancing the pharmacokinetic profile of a drug candidate. The two oxygen atoms are excellent hydrogen bond acceptors, while the N-H bond (if present in derivatives) can be a hydrogen bond donor, allowing for critical interactions within a receptor's binding pocket.[8] Its tetrahedral geometry also influences the spatial arrangement of the linked molecular fragments.
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The 2,6-Dichlorophenyl Group: This moiety is not a passive component. The two chlorine atoms in the ortho positions provide significant steric bulk. This steric hindrance forces a nearly perpendicular orientation (a high dihedral angle) between the phenyl ring and the sulfonyl group. This fixed conformation can be exploited to prevent unwanted interactions or to orient other parts of the molecule precisely. Such steric control is a powerful tool for achieving selectivity between closely related enzyme isoforms or receptor subtypes.[9]
Potential Applications and Future Directions
Given its structural features, ((2,6-Dichlorophenyl)sulfonyl)proline is an ideal starting point for constructing libraries of compounds aimed at targets where precise conformational control is required.
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Enzyme Inhibitors: Many enzymes, particularly proteases and kinases, have well-defined binding pockets. The rigid and sterically defined nature of this scaffold makes it suitable for designing inhibitors that can occupy these pockets with high specificity. The carboxylic acid group can be further modified to introduce functionalities that interact with catalytic residues or form additional binding interactions.
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Probe Development: The compound can be used to develop chemical probes to explore biological pathways. Its well-defined shape allows for systematic modification, enabling the study of structure-activity relationships (SAR) to understand how molecular conformation affects biological function.
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Fragment-Based Drug Discovery (FBDD): As a larger, more complex fragment, it can be used in FBDD campaigns. Its inherent conformational bias and multiple points for chemical diversification (e.g., at the carboxylic acid) make it a high-value starting point for growing a fragment into a potent lead compound.
Conclusion
((2,6-Dichlorophenyl)sulfonyl)proline is more than the sum of its parts. It is a pre-validated, structurally sophisticated scaffold that provides medicinal chemists with a powerful tool for navigating the complexities of modern drug design. By integrating conformational rigidity, metabolic stability, and steric control into a single, synthetically accessible molecule, it serves as an exemplary platform for the development of highly specific and potent therapeutic agents. Its thoughtful application can accelerate the discovery of next-generation drugs by embedding key desirable properties from the very beginning of the design process.
References
-
PubChemLite. L-proline, 1-((2,6-dichlorophenyl)methyl)-5-oxo- (C12H11Cl2NO3). Available from: [Link]
-
Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. (2007). Available from: [Link]
-
PubChem. 2-Amino-3-(2,6-dichlorophenyl)sulfinylpropanamide | C9H10Cl2N2O2S. Available from: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Proline Derived Sulphonamides. Available from: [Link]
-
ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. (2025). Available from: [Link]
-
PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent.... (2019). Available from: [Link]
-
Wikipedia. Proline. Available from: [Link]
-
National Institutes of Health (NIH). Proline Mechanisms of Stress Survival - PMC. Available from: [Link]
-
PubChem. Proline sulfonamide | C5H10N2O4S. Available from: [Link]
-
MDPI. Proline and ROS: A Unified Mechanism in Plant Development and Stress Response?. (2024). Available from: [Link]
-
Preprints.org. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis. (2024). Available from: [Link]
-
ResearchGate. (PDF) Proline and ROS: A Unified Mechanism in Plant Development and Stress Response?. (2024). Available from: [Link]
-
Frontiers. Intriguing Role of Proline in Redox Potential Conferring High Temperature Stress Tolerance. (2022). Available from: [Link]
-
Scholars Research Library. Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as.... Available from: [Link]
-
Quest Journals. Synthesis and Biological Evaluation of Proline Derived Sulphonamides. Available from: [Link]
-
CORE. Proline Mechanisms of Stress Survival. Available from: [Link]
-
National Institutes of Health (NIH). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC. Available from: [Link]
-
MDPI. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (2021). Available from: [Link]
-
FooDB. Showing Compound D-Proline (FDB023166). (2011). Available from: [Link]
-
ScienceOpen. Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024). Available from: [Link]
Sources
- 1. Proline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. questjournals.org [questjournals.org]
- 4. Showing Compound D-Proline (FDB023166) - FooDB [foodb.ca]
- 5. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 6. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
